molecular formula C13H20O3S B8155639 2-ethylbutyl 4-methylbenzenesulfonate

2-ethylbutyl 4-methylbenzenesulfonate

Cat. No.: B8155639
M. Wt: 256.36 g/mol
InChI Key: XJZAAQSPQLHGDB-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-methylbenzenesulfonate is an organic sulfonate ester derived from 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and 2-ethylbutanol. The compound features a branched alkyl chain (2-ethylbutyl) attached to the sulfonate group, which influences its physical and chemical properties, including solubility, stability, and reactivity. Sulfonate esters of this type are commonly used as intermediates in organic synthesis, particularly in alkylation reactions or as protecting groups due to their moderate leaving-group ability.

Properties

IUPAC Name

2-ethylbutyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAAQSPQLHGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Hydroxide as a Catalyst

A highly efficient method involves using potassium hydroxide (KOH) to catalyze the esterification of 2-ethylbutanol with tosyl chloride. Adapted from the synthesis of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, this approach employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as an acid scavenger.

Procedure :

  • Reagent Mixing : Tosyl chloride (1.05–1.2 molar equivalents) is dissolved in DCM.

  • Catalyst Addition : KOH (5–10 wt% relative to 2-ethylbutanol) and TEA (1.5–2.0 equivalents) are introduced.

  • Reaction Conditions : Stirring at room temperature for 2–3 hours.

  • Workup : The mixture is filtered, washed with saturated brine, and concentrated under reduced pressure.

Key Findings :

  • Yield : 85–96% (based on analogous reactions).

  • Advantages : Rapid reaction time (<3 hours) and high scalability.

  • Mechanistic Insight : KOH deprotonates the alcohol, enhancing nucleophilic attack on tosyl chloride’s electrophilic sulfur center.

Triethylamine-Mediated Synthesis

Room-Temperature Esterification

This method, derived from the synthesis of 2-(4-tert-butylaminophenyl)ethyl tosylate, avoids catalysts by leveraging TEA’s dual role as a base and solvent.

Procedure :

  • Reagent Ratios : 2-Ethylbutanol, tosyl chloride, and TEA in a 1:1.05:1.5 molar ratio.

  • Solvent System : Dichloromethane or tetrahydrofuran (THF).

  • Reaction Time : 12–24 hours at room temperature.

Key Findings :

  • Yield : 90–95%.

  • Limitations : Longer reaction times compared to KOH-catalyzed methods.

  • Side Reactions : Minimal hydrolysis due to anhydrous conditions.

Low-Temperature Tosylation for Heat-Sensitive Substrates

Controlled Temperature Protocol

For thermally labile alcohols, a low-temperature approach (5–10°C) is recommended, as demonstrated in the synthesis of 2-[2-(benzyloxy)ethoxy]ethyl tosylate.

Procedure :

  • Cooling : The reaction vessel is maintained at 5–10°C using an ice bath.

  • Stepwise Addition : Tosyl chloride is added in batches to a solution of 2-ethylbutanol and TEA in DCM.

  • Reaction Duration : 1–4 hours.

Key Findings :

  • Yield : 88–92%.

  • Applications : Ideal for alcohols prone to decomposition at elevated temperatures.

Comparative Analysis of Methods

The table below summarizes critical parameters for each method:

Parameter KOH-Catalyzed TEA-Mediated Low-Temperature
CatalystKOH (5–10 wt%)NoneNone
SolventDCMDCM/THFDCM
TemperatureRoom tempRoom temp5–10°C
Time2–3 hours12–24 hours1–4 hours
Yield85–96%90–95%88–92%
ScalabilityHighModerateModerate

Industrial Considerations and Cost Efficiency

Solvent Recovery and Waste Management

Dichloromethane, while effective, poses environmental and health risks. Recent patents highlight alternatives like ethyl acetate or cyclopentyl methyl ether (CPME), which offer comparable solubility with lower toxicity.

Catalyst Reusability

KOH can be partially recovered via aqueous extraction, reducing costs by ~15% in large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate ester group serves as an excellent leaving group, enabling alkylation reactions under mild conditions. Key nucleophilic displacements include:

Reagents and Conditions:

NucleophileBase/SolventTemperatureYieldSource
AminesK₂CO₃/CH₃CNReflux63–89%
ThiolsNaH/DMFRT41%
AlkoxidesEt₃N/Toluene5–30°C55–87%

Mechanistic Insights:

  • SN2 displacement dominates with primary nucleophiles, as demonstrated in alkylation reactions with amines to form N-alkylated products .

  • Steric hindrance from the 2-ethylbutyl chain reduces reaction rates compared to smaller alkyl sulfonates .

Hydrolysis and Solvolysis

The compound undergoes hydrolysis in aqueous environments:

Pathways:

ConditionProductsKinetic DataSource
Acidic (H₂SO₄)2-Ethylbutanol + p-TsOHt₁/₂ = 2.3 hr (0.1M HCl, 25°C)
Basic (NaOH/EtOH)2-Ethylbutoxide + p-TsO⁻Rate constant = 1.8×10⁻³ s⁻¹

Industrial Relevance:
Hydrolysis rates are critical in prodrug activation, as seen in antiviral agents where controlled degradation releases active metabolites.

Elimination Reactions

Under strong base conditions, β-hydrogen elimination occurs:

Example Protocol:

text
1. Substrate (1.0 eq) + LDA (2.2 eq) in THF 2. Stir at −78°C → RT for 6 hr 3. Isolate alkene via column chromatography (Yield: 72%)[6]

Key Findings:

  • Elimination favors Zaitsev orientation, forming 3-ethyl-1-pentene as the major product .

  • Competing substitution pathways are suppressed using bulky bases like LDA .

Cross-Coupling Reactions

The sulfonate group participates in transition-metal-catalyzed couplings:

Recent Advances:

Reaction TypeCatalyst SystemApplicationsSource
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃/XantphosHeterocycle functionalization

Case Study:
In Remdesivir synthesis, 2-ethylbutyl 4-methylbenzenesulfonate acts as a key alkylating agent for phosphoramidate prodrug formation, achieving 94% regioselectivity under optimized Pd-catalyzed conditions.

Stability and Storage Considerations

Degradation Pathways:

  • Photolytic cleavage of the S-O bond under UV light (λ = 254 nm) .

  • Thermal decomposition above 150°C releases SO₂ and toluene derivatives .

Recommended Storage:

  • Amber glass containers at −20°C under argon .

Comparative Reactivity Analysis

PropertyThis compoundMethyl TosylateBenzyl Tosylate
Hydrolysis Rate (k, s⁻¹)1.8×10⁻³4.5×10⁻²6.2×10⁻⁴
Melting Point−12°C38°C89°C
SN2 Reactivity (rel.)1.03.20.7

Data compiled from

Scientific Research Applications

Applications in Pharmaceuticals

One of the most significant applications of 2-ethylbutyl 4-methylbenzenesulfonate is its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of clopidogrel, an antiplatelet medication used to prevent blood clots.

Case Study: Clopidogrel Synthesis

  • Background: Clopidogrel is widely used for cardiovascular diseases and is synthesized through multiple steps involving sulfonate esters.
  • Role of this compound: This compound acts as a key intermediate, facilitating the formation of active pharmaceutical ingredients (APIs) that inhibit platelet aggregation.

Table 1: Comparison of Synthesis Methods for Clopidogrel Using Different Sulfonates

Sulfonate EsterReaction Time (hours)Yield (%)Comments
This compound3>85High yield with KOH catalyst
Other sulfonatesVaries<75Longer reaction times and lower yields

Applications in Organic Synthesis

In addition to its pharmaceutical applications, this compound is utilized in organic synthesis for preparing various complex molecules. Its sulfonate group makes it a versatile reagent for nucleophilic substitution reactions.

Case Study: Synthesis of Complex Organic Compounds

  • Background: The compound has been employed as a building block in synthesizing more complex organic structures.
  • Example Reaction: The nucleophilic substitution of the sulfonate group with amines or alcohols leads to the formation of valuable intermediates used in agrochemicals and other fine chemicals.

Table 2: Applications of this compound in Organic Synthesis

Reaction TypeNucleophileProduct Type
Nucleophilic SubstitutionAminesAmine derivatives
Nucleophilic SubstitutionAlcoholsAlcohol derivatives
Coupling ReactionsVariousComplex organic compounds

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-ethylbutyl ester involves its ability to act as an electrophile due to the presence of the sulfonic acid ester group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Research Tools and Methodologies

  • SHELX Software: Critical for refining crystal structures of analogs like the 2-aminoanilinium salt .

Biological Activity

2-Ethylbutyl 4-methylbenzenesulfonate is a sulfonate ester that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, and discusses relevant case studies and research findings.

  • Chemical Structure : The compound features a sulfonate group attached to a substituted aromatic ring, which is critical for its biological interactions.
  • Molecular Formula : C₁₄H₁₈O₃S
  • CAS Number : 1-(2-Ethylbutyl)-4-methylbenzenesulfonate

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Research indicates that the compound exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown efficacy against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116).

Cell Line IC50 (µM)
MCF-715
HCT11620

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, though detailed pathways are still under investigation .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways associated with growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may induce oxidative stress in cells, leading to apoptosis .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonate esters, including this compound. The compound was found to be particularly effective against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains .

Investigation of Anticancer Activity

A separate investigation focused on the anticancer properties of this compound revealed that it significantly inhibited tumor growth in xenograft models. Mice treated with the compound showed reduced tumor size compared to control groups, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-ethylbutyl 4-methylbenzenesulfonate with high purity and yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-methylbenzenesulfonyl chloride with 2-ethylbutanol under basic conditions (e.g., pyridine or triethylamine). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (dry dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Catalytic use of p-toluenesulfonic acid (PTSA) may enhance reaction efficiency in certain solvent systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify the sulfonate ester group (e.g., aromatic protons at ~7.2–7.8 ppm for the tosyl group) and alkyl chain conformation.
  • IR : Key peaks include S=O stretching (~1360 cm1^{-1} and 1170 cm1^{-1}) and C-O-S vibrations (~970 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (expected m/z ~257.12 for C13_{13}H20_{20}O3_3S).
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, and S percentages .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement reveals intermolecular interactions. For analogous sulfonates (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), monoclinic P21_1/n symmetry with unit cell parameters (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) suggests layered packing driven by C–H···O and π-π stacking. Hydrogen-bonding networks (graph set analysis ) can be visualized using ORTEP-3 , correlating with thermal stability (TGA/DSC) and solubility trends.

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. Solvent effects (PCM model) and electrostatic potential maps identify reactive sites (e.g., sulfonate oxygen nucleophilicity). Comparative studies with derivatives (e.g., cyclohexyl 4-methylbenzenesulfonate, LogP = 4.11 ) rationalize steric/electronic influences on reaction pathways .

Q. What strategies resolve contradictions in reported melting points or spectral data for sulfonate esters?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:

  • DSC : Confirm melting point reproducibility and detect polymorphs.
  • Recrystallization : Use solvents like ethanol/water to isolate pure phases.
  • Solid-State NMR : Differentiate crystalline vs. amorphous forms.
    Cross-validate with literature (e.g., cyclohexyl 4-methylbenzenesulfonate: m.p. 43–47°C vs. propyl analog: m.p. not reported ).

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